2-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide
Description
2-Methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide is a sulfonamide derivative characterized by a 4-(2-oxopyrrolidin-1-yl)phenyl group attached to a propane-1-sulfonamide backbone with a methyl substituent at the C2 position. The 2-oxopyrrolidin-1-yl moiety introduces a lactam ring, which may enhance solubility and influence biological interactions, while the sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
2-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11(2)10-20(18,19)15-12-5-7-13(8-6-12)16-9-3-4-14(16)17/h5-8,11,15H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUVEABNWYWGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC=C(C=C1)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
2-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in compound 32) correlate with higher melting points (206–209°C), likely due to enhanced crystallinity. In contrast, bulky substituents like biphenyl (compound 33) reduce melting points (177–179°C) due to steric hindrance .
- Synthetic Yields : Biphenyl derivatives (e.g., compound 33) achieve higher yields (54%) compared to methoxy-substituted analogs (18% for compound 32), possibly due to improved reaction kinetics in coupling steps .
- Fluorine Substitution : Compound 24 (3-fluorophenyl) exhibits a high melting point (206–208°C), suggesting strong intermolecular interactions (e.g., dipole-dipole) despite lower yield (39%) .
Tubulin Binding Potential
Compounds 32 and 33 were evaluated via molecular docking against α,β-tubulin (PDB: 1SA0). Both showed binding affinity to the colchicine site, with compound 32 (methoxy-substituted) exhibiting stronger interactions due to hydrogen bonding with Lys254 and Asn256. The 2-oxopyrrolidin-1-yl group in all analogs likely stabilizes the binding via hydrophobic contacts with β-tubulin’s Val238 .
Pharmacokinetic Implications
- Metabolic Stability : The lactam ring in 2-oxopyrrolidin-1-yl derivatives (common in all compounds) is resistant to hydrolysis, suggesting improved metabolic stability over ester-containing analogs .
Biological Activity
The compound 2-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is represented as follows:
- Molecular Weight : 435.6 g/mol
- CAS Number : Not available in current databases but can be derived from its structure.
Structural Characteristics
The compound features a sulfonamide group attached to a phenyl ring with a pyrrolidine moiety, which is crucial for its biological activity. The presence of the oxo-pyrrolidine enhances its interaction with biological targets.
Research indicates that sulfonamide derivatives often exhibit their biological effects through several mechanisms, including:
- Inhibition of Enzymatic Activity : Many sulfonamides function as enzyme inhibitors, particularly in pathways involving carbonic anhydrase and dihydropteroate synthase.
- Antiproliferative Effects : Compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines by disrupting cell cycle progression and inducing apoptosis.
Antiproliferative Activity
A study on related sulfonamide compounds demonstrated potent antiproliferative effects at nanomolar concentrations against multiple cancer cell lines. The mechanism involved blocking the cell cycle at the G2/M phase, leading to cytotoxicity.
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| PIB-SA 1 | 50 | MCF7 |
| PIB-SA 2 | 30 | HT-29 |
| PIB-SA 3 | 25 | M21 |
Table 1: Antiproliferative activity of selected sulfonamide derivatives.
Case Study 1: Anticancer Activity
In a comparative study involving various phenyl sulfonamides, it was found that those with a pyrrolidine moiety exhibited enhanced binding to β-tubulin, leading to significant disruption of microtubule dynamics. This disruption is critical for cancer cell division and survival.
Case Study 2: Angiogenesis Inhibition
Another study highlighted the antiangiogenic properties of similar compounds when tested on chick chorioallantoic membrane (CAM) assays. The results indicated that certain derivatives effectively inhibited angiogenesis comparable to known agents like combretastatin A4.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
